molecular formula C18H21N3O4 B2987931 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 439111-72-5

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2987931
CAS No.: 439111-72-5
M. Wt: 343.383
InChI Key: MJPUSCHKOHYBRM-UHFFFAOYSA-N
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Description

The compound 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a dihydropyridazinone core substituted with a phenyl group at position 2 and a 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy moiety at position 4. Its IUPAC name reflects its structural complexity, including a morpholine ring with 2,6-dimethyl substituents and an ethoxy linker. The compound is cataloged under multiple synonyms, such as AKOS005101616 and Oprea1_123520, and has been supplied by at least four manufacturers, as noted in chemical supplier databases .

The dihydropyridazinone core is a pharmacologically relevant scaffold observed in bioactive molecules, often associated with enzyme inhibition or receptor modulation. The 2,6-dimethylmorpholin-4-yl group may enhance solubility and bioavailability, a common strategy in drug design .

Properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-10-20(11-14(2)25-13)18(23)12-24-16-8-9-17(22)21(19-16)15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPUSCHKOHYBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Implications

The target compound shares structural motifs with several analogues, including morpholine-containing derivatives and dihydropyridazinone-based molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of the Target Compound and Analogues
Compound Name/ID Core Structure Key Substituents Reported/Potential Applications Reference
Target compound Dihydropyridazinone 2,6-Dimethylmorpholin-4-yl, phenyl Undisclosed (supplier data)
Erteberel (N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide) Biphenyl carboxamide 2,6-Dimethylmorpholin-4-yl, trifluoromethoxy Antineoplastic (WHO-listed)
2-(2,6-Dimethylmorpholin-4-yl)-3-[(E)-(phenylhydrazono)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Phenylhydrazone, 2,6-dimethylmorpholin-4-yl Unknown (structural study)
6-[(4-Ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one Dihydropyridazinone Sulfanyl triazole, phenyl Unknown (supplier data)
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one Dihydropyridazinone 2-Fluoro-4-methoxyphenyl Undisclosed (supplier data)

Key Observations

Role of the Morpholine Group :

  • The 2,6-dimethylmorpholin-4-yl group in the target compound and erteberel (an antineoplastic agent) suggests its utility in enhancing pharmacokinetic properties. The morpholine ring’s polarity may improve aqueous solubility, which is critical for drug absorption .

Dihydropyridazinone Core: Analogues like 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one () and 6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one () share the dihydropyridazinone core but differ in substituents. These variations likely influence target selectivity and potency. For example, electron-withdrawing groups (e.g., fluoro, sulfanyl) may enhance binding to hydrophobic enzyme pockets .

While the target compound’s activity remains unconfirmed, its structural similarity to erteberel suggests possible antiproliferative or kinase-inhibitory properties .

Research Needs :

  • Biological Activity Profiling : Screening for kinase inhibition, cytotoxicity, or antimicrobial activity.
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., morpholine, phenyl) to optimize efficacy.
  • Physicochemical Characterization : Measurement of solubility, logP, and stability under physiological conditions.

Biological Activity

The compound 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H22N4O3\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_3

This indicates a complex arrangement that may contribute to its biological activity.

Antidepressant Properties

Research has highlighted the potential antidepressant effects of compounds similar to 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one. A study focusing on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives indicated that similar structures could inhibit neurotransmitter uptake in rodent models, suggesting a mechanism for alleviating depressive symptoms through norepinephrine and serotonin modulation .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : It likely interacts with neurotransmitter receptors, particularly those related to serotonin and norepinephrine.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, enhancing their availability in the synaptic cleft.
  • Anti-inflammatory Pathways : The compound may modulate cytokine production and inhibit pathways leading to inflammation.

Case Studies

  • Antidepressant Efficacy : In a controlled study involving rodent models, derivatives of 6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one were evaluated for their ability to antagonize reserpine-induced hypothermia and reduce noradrenergic responsiveness .
    ModelEffect ObservedReference
    Reserpine-induced hypothermiaSignificant reduction in hypothermia
    Histamine-induced ACTH releaseInhibition observed

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